molecular formula C9H9F4NO B1401351 (2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1213930-04-1

(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B1401351
M. Wt: 223.17 g/mol
InChI Key: YFEKUBJIKOECBB-ZETCQYMHSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a fluorine atom. Additionally, there is an ethan-1-ol group attached to the benzene ring, which also contains an amino group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reaction conditions and the other reactants present. The trifluoromethyl group is known for its high electronegativity and can influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Chiral Derivatizing Agent

The compound has been synthesized from styrene, with its enantiomers separated and their absolute configurations determined. It's used as a chiral derivatizing agent, with amides prepared from different chiral acids distinguishable by fluorine NMR (Hamman, 1989).

Catalyst in Asymmetric Transfer Hydrogenation

Optically active hemilabile P,N,O-tridentate ligands, including this compound, have been synthesized and evaluated in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol (Yang et al., 1997).

Synthesis of 1H-imidazol-1-yl

The compound has been used in the synthesis of a specific title compound through a process involving hydrogenation and N-alkylation, suggesting its role in complex organic syntheses (Vaid et al., 2012).

Antimicrobial and Antifungal Activity

A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from this compound, showed promising antibacterial and antifungal activities (Pejchal et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. This would involve further studies on its properties, reactivity, and interactions with other compounds .

properties

IUPAC Name

(2R)-2-amino-2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEKUBJIKOECBB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 2
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 3
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 4
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 5
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 6
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

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